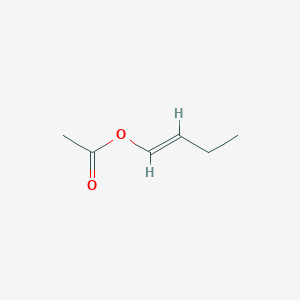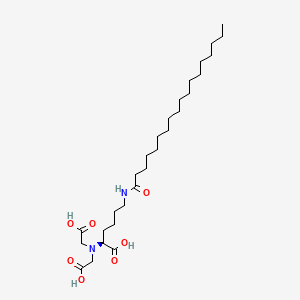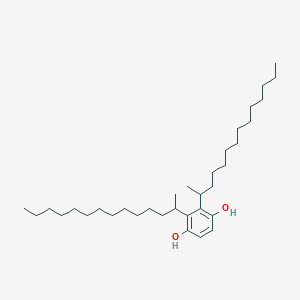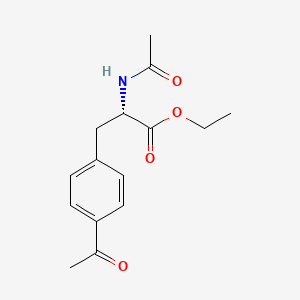![molecular formula C29H37Cl2N6O5P B13826876 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate is a compound known for its significant antimalarial properties. It is highly active against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium vivax
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline involves a nucleophilic aromatic substitution reaction. The process typically starts with 4,7-dichloroquinoline, which undergoes substitution with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production of this compound can involve large-scale nucleophilic aromatic substitution reactions, followed by purification steps such as recrystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the quinoline ring or the piperazine moiety.
Reduction: Reduction reactions can be employed to alter the functional groups attached to the quinoline ring.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially in the synthesis of its derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butylhydroperoxide (t-BHP).
Reducing agents: Such as sodium borohydride (NaBH4).
Substituting agents: Such as α,ω-diaminoalkanes and substituted aromatic aldehydes.
Major Products Formed
The major products formed from these reactions include various derivatives of 7-chloro-4-aminoquinoline, which have been shown to possess significant antimicrobial and antimalarial activities .
Scientific Research Applications
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Medicine: Employed as an antimalarial agent, especially against chloroquine-resistant strains of malaria.
Industry: Utilized in the development of new antimicrobial agents due to its broad-spectrum activity.
Mechanism of Action
The mechanism of action of 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline involves inhibition of autophagy. This compound interferes with the cellular processes that degrade and recycle cellular components, leading to alterations in cell morphology and viability . It targets molecular pathways involved in autophagy, making it a valuable tool for studying this process in various biological systems.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another antimalarial agent, but less effective against chloroquine-resistant strains.
Hydroxychloroquine: Similar to chloroquine but with additional hydroxyl groups, used for autoimmune diseases.
Mefloquine: Another antimalarial with a different mechanism of action.
Uniqueness
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline is unique due to its high activity against chloroquine-resistant strains of malaria and its ability to inhibit autophagy . This makes it a valuable compound for both therapeutic and research purposes.
Properties
Molecular Formula |
C29H37Cl2N6O5P |
|---|---|
Molecular Weight |
651.5 g/mol |
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate |
InChI |
InChI=1S/C29H32Cl2N6.H3O4P.H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4;/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4);1H2 |
InChI Key |
XCIFCLAFXMWYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)

![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)

![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)


![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)


![Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B13826871.png)
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
